Product packaging for 5-(Pyrimidin-5-yl)picolinaldehyde(Cat. No.:)

5-(Pyrimidin-5-yl)picolinaldehyde

Cat. No.: B13148187
M. Wt: 185.18 g/mol
InChI Key: JITDPKPBUMNTIB-UHFFFAOYSA-N
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Description

5-(Pyrimidin-5-yl)picolinaldehyde is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O B13148187 5-(Pyrimidin-5-yl)picolinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

5-pyrimidin-5-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-6-10-2-1-8(5-13-10)9-3-11-7-12-4-9/h1-7H

InChI Key

JITDPKPBUMNTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN=CN=C2)C=O

Origin of Product

United States

The Picolinaldehyde Core: a Foundation for Advanced Synthesis

The picolinaldehyde, or pyridine-2-carbaldehyde, framework is a well-established and important scaffold in organic synthesis. wikipedia.org Its aldehyde group is a key functional handle, readily participating in a wide array of chemical transformations. This reactivity allows for the construction of more complex molecular architectures through reactions such as nucleophilic additions, condensations, and multicomponent reactions. wikipedia.orgmdpi.com

Specifically, the aldehyde can react with amines to form Schiff bases, which can then serve as bidentate ligands in coordination chemistry. wikipedia.org This ability to form stable complexes with metal ions is a crucial aspect of its utility. The preparation of picolinaldehyde derivatives is typically achieved through the oxidation of the corresponding hydroxymethyl- or methylpyridines. wikipedia.org The versatility of the picolinaldehyde core makes it a frequent starting point for the synthesis of pharmaceuticals and other specialized chemical compounds. wikipedia.org

The Pyrimidine Moiety: a Strategic Component in Functional Molecule Design

The pyrimidine (B1678525) ring is a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. nih.gov This structural motif is of immense interest in medicinal chemistry due to its prevalence in biologically active natural and synthetic compounds. nih.gov Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov

The strategic importance of the pyrimidine moiety lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking. nih.govresearchgate.net These interactions are crucial for the binding of molecules to biological targets like enzymes and receptors. researchgate.net The pyrimidine ring can act as a bioisostere for other aromatic systems, like a phenyl group, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.govresearchgate.net Furthermore, the electronic nature of the pyrimidine ring can be readily modulated by the introduction of different substituents, allowing for fine-tuning of a molecule's properties. gsconlinepress.com

A Versatile Chemical Building Block: the Synergy of Picolinaldehyde and Pyrimidine

The compound 5-(Pyrimidin-5-yl)picolinaldehyde integrates the key features of both the picolinaldehyde and pyrimidine (B1678525) systems into a single, powerful molecule. The aldehyde group provides a reactive site for further chemical elaboration, while the pyrimidine ring imparts desirable electronic and hydrogen-bonding characteristics. This combination makes it an exceptionally versatile building block for the synthesis of a diverse array of more complex molecules.

The aldehyde functionality can be transformed into a variety of other functional groups or used to connect the molecule to other synthetic intermediates. For instance, it can undergo condensation reactions with active methylene (B1212753) compounds or participate in Wittig-type reactions to form carbon-carbon double bonds. The pyrimidine moiety, on the other hand, can be involved in metal coordination or intermolecular interactions, guiding the self-assembly of supramolecular structures or enhancing the binding affinity of the final compound to a biological target.

Current Research Landscape and Future Directions

Retrosynthetic Analysis and Key Disconnection Strategies for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by progressively breaking it down into simpler, commercially available starting materials. advancechemjournal.com For this compound, the most logical and strategic disconnection is the carbon-carbon bond between the pyridine and pyrimidine rings. This approach is common for bi-heteroaryl systems and allows for the separate synthesis or modification of each heterocyclic core before their crucial coupling.

Key Disconnections:

C(pyridine)-C(pyrimidine) Bond: This is the primary disconnection, leading to a pyridine-based synthon and a pyrimidine-based synthon. This strategy points towards a cross-coupling reaction as the final key step in the forward synthesis. The synthons would be a 5-halopicolinaldehyde (or a protected version) and a pyrimidine-5-boronic acid (or a related organometallic reagent).

Aldehyde Group Formation: The picolinaldehyde functionality can be disconnected to its synthetic equivalent, a methyl group (at the 2-position of the pyridine ring) or a hydroxymethyl group. This suggests that the aldehyde can be introduced late in the synthesis via oxidation of a 2-methyl or 2-hydroxymethylpyridine precursor. wikipedia.org

Ring Formation: A more fundamental disconnection involves breaking down the pyridine or pyrimidine rings themselves. For instance, the pyridine ring can be retrosynthetically derived from 1,5-dicarbonyl compounds, and the pyrimidine ring from 1,3-dicarbonyl compounds and an amidine source. advancechemjournal.comresearchgate.net This approach is generally more complex but offers high flexibility in introducing various substituents.

The most common and efficient strategy involves the C-C bond disconnection, leveraging the power of modern cross-coupling chemistry.

Classical Synthetic Routes to Substituted Picolinaldehyde Systems

Classical methods for synthesizing substituted picolinaldehydes often involve multi-step sequences starting from simple pyridine derivatives.

Pyridine-2-carbaldehyde, also known as picolinaldehyde, and its derivatives are typically synthesized through the oxidation of the corresponding 2-methylpyridines (picolines) or 2-(hydroxymethyl)pyridines. wikipedia.org

A widely used method involves the oxidation of 2-picoline derivatives with selenium dioxide (SeO₂). nih.govgoogle.com This reaction can be effective for a range of substituted picolines. For example, various nitro-substituted 2-picolines have been successfully oxidized to their corresponding aldehydes using this reagent. nih.gov Another approach is the conversion of a 2-methyl or 2-vinyl group on the pyridine ring into the aldehyde function. This can be achieved through reactions like ozonolysis of a 2-vinyl group. google.com

The aldehyde group is reactive and can be protected, for instance as a cyclic ethylene (B1197577) acetal, to allow for further chemical transformations on the pyridine ring before its deprotection. nih.gov

Table 1: Classical Synthesis of Substituted Pyridine-2-carbaldehydes

Starting MaterialReagent(s)ProductRef
3-Nitro-2-picolineSelenium dioxide (SeO₂)3-Nitropyridine-2-carboxaldehyde nih.gov
5-Nitro-2-picolineSelenium dioxide (SeO₂)5-Nitropyridine-2-carboxaldehyde nih.gov
2-Methyl-3-nitropyridineSelenium dioxide (SeO₂)2-Formyl-3-nitropyridine google.com
2-Vinylpyridine derivativeOzonolysisPyridine-2-carboxaldehyde derivative google.com

Introducing a pyrimidine moiety at the C5 position of a picolinaldehyde scaffold can be challenging using classical methods. One theoretical approach involves a deconstruction-reconstruction strategy. nih.govnih.gov In this method, a pre-functionalized pyrimidine could be transformed into a vinamidinium salt, which then reacts with a suitable partner to reconstruct a pyridine ring, effectively installing the pyrimidine substituent at the desired position. nih.gov

However, a more direct classical approach is often difficult due to the electron-deficient nature of the pyridine ring, which makes electrophilic substitution challenging. Nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a leaving group (like a halogen) at the C5 position with a pyrimidine-based nucleophile is a possibility, but modern catalytic methods have largely superseded these routes for efficiency and scope.

Modern Catalytic Approaches for the Formation of C-C and C-N Bonds in this compound Synthesis

Modern organic synthesis heavily relies on metal-catalyzed reactions to form C-C and C-N bonds with high efficiency and selectivity. These methods are particularly well-suited for constructing complex bi-heteroaryl compounds.

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for creating the C-C bond between the pyridine and pyrimidine rings. tuwien.at The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a halo-picolinaldehyde (or its protected form) with a pyrimidineboronic acid or ester. nih.govresearchgate.net

The general scheme involves reacting a 5-bromo- or 5-chloropicolinaldehyde derivative with pyrimidine-5-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This strategy has been successfully applied to synthesize a variety of aryl-substituted pyrimidines and pyridines. nih.govnih.govnih.gov For instance, various 4-amino-6-aryl-1-methylpyrimidin-2-ones were synthesized via Suzuki cross-coupling using Pd(PPh₃)₄ as the catalyst and different arylboronic acids. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been functionalized at the C5 position using Suzuki coupling with indole-4-boronic acid pinacol (B44631) ester. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling for Bi-heteroaryl Synthesis

Pyridine SubstratePyrimidine/Aryl PartnerCatalystBaseProduct TypeRef
6-chloro-pyrimidine derivativeArylboronic acidsPd(PPh₃)₄-Aryl-substituted pyrimidine nih.gov
5,7-dichloro-pyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol esterPd(PPh₃)₄aq. Na₂CO₃5-Aryl-pyrazolo[1,5-a]pyrimidine nih.gov
4-chloro-pyrido[2,3-d]pyrimidineArylboronic acidsPd(PPh₃)₄Cs₂CO₃4-Aryl-pyrido[2,3-d]pyrimidine nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. acs.orgnih.gov Picolinaldehyde and its derivatives can serve as key building blocks in such reactions.

While a direct MCR to form this compound is not commonly reported, related strategies exist. For example, picolinaldehydes are known to participate in azido-Ugi reactions, followed by cyclization to form tetrazole-linked imidazo[1,5-a]pyridines. acs.org This demonstrates the utility of picolinaldehyde as a reactive component in MCRs.

Furthermore, various MCRs exist for the synthesis of the pyrimidine core itself. mdpi.comdntb.gov.uaias.ac.in A hypothetical MCR approach could involve a reaction between a pyrimidine-containing building block, a component that forms the pyridine ring, and a source for the aldehyde function, though this would be a highly complex and novel strategy. A more plausible approach involves using MCRs to build a substituted picolinaldehyde which is then subjected to a cross-coupling reaction as described previously.

Transition Metal-Mediated Syntheses of Heteroaromatic Systems

The construction of the bi-heteroaromatic core of this compound relies heavily on transition metal-catalyzed cross-coupling reactions. These methods are indispensable for creating the crucial carbon-carbon bond between the pyridine and pyrimidine rings. Among the most widely employed are the Suzuki-Miyaura and Negishi couplings, which offer versatility and functional group tolerance. researchgate.netnih.gov

The Suzuki-Miyaura coupling is a prominent method for forming C(sp²)–C(sp²) bonds. preprints.org This reaction typically involves the coupling of a heteroarylboronic acid or its derivative (e.g., potassium heteroaryltrifluoroborates) with a heteroaryl halide in the presence of a palladium catalyst and a base. preprints.orgacs.org A significant challenge in couplings involving pyridine and pyrimidine systems is the potential for the nitrogen-containing heterocycles to coordinate with the metal center, which can deactivate the catalyst and lower the reaction yield. researchgate.netnih.gov To overcome this, specific ligands and reaction conditions have been developed. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst performance. rsc.org Anhydrous conditions, sometimes employing agents like trimethyl borate, can be beneficial for coupling labile heteroaromatic nucleophiles that are prone to protodeboronation. nih.gov

The Negishi coupling provides a powerful alternative, coupling an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. nih.govwikipedia.org Negishi reactions are often noted for their high reactivity and tolerance of a wide array of functional groups, making them suitable for complex intermediates in pharmaceutical synthesis. wikipedia.orgacs.org For the synthesis of a 5-(heteroaryl)pyridine scaffold, a (5-halopyridin-2-yl) precursor could be coupled with a pyrimidin-5-ylzinc reagent, or vice-versa. While highly effective, the air and moisture sensitivity of organozinc reagents necessitates careful handling under inert conditions. wikipedia.org Recent developments have focused on creating more robust catalysts and reaction conditions, including reactions in aqueous media or deep eutectic solvents, which may enhance the scalability and environmental profile of the process. nih.gov

Other cross-coupling reactions such as Stille (using organotin reagents) and Hiyama (using organosilicon reagents) also represent viable, albeit less common, strategies for constructing such heteroaromatic systems. nih.gov The choice of method often depends on the availability of starting materials, functional group compatibility, and scalability requirements.

Table 1: Comparison of Common Cross-Coupling Reactions for Heteroaryl-Heteroaryl Bond Formation

Coupling Reaction Organometallic Reagent Halide/Leaving Group Catalyst (Typical) Key Advantages Key Challenges
Suzuki-Miyaura Boronic acid/ester (R-B(OR)₂) Br, I, Cl, OTf Pd(0) Stable, low toxicity boron reagents; commercially available. acs.org Protodeboronation of heteroaryl boronates; catalyst inhibition by N-heterocycles. acs.orgacs.org
Negishi Organozinc (R-ZnX) Br, I, Cl Pd(0) or Ni(0) High reactivity and functional group tolerance. wikipedia.org Air/moisture sensitivity of organozinc reagents. wikipedia.org
Stille Organostannane (R-SnR'₃) Br, I, Cl, OTf Pd(0) Tolerant of many functional groups. Toxicity and difficult removal of tin byproducts. nih.gov

Functional Group Interconversions and Derivatization During this compound Synthesis

The synthesis of this compound requires not only the formation of the central bi-heteroaromatic framework but also the precise installation and manipulation of the aldehyde functional group. Functional group interconversion (FGI) is a cornerstone of this process, allowing for the strategic transformation of one functional group into another. fiveable.me

A common and effective strategy for introducing the picolinaldehyde moiety is through the oxidation of the corresponding primary alcohol, 5-(pyrimidin-5-yl)picolyl alcohol. This precursor alcohol can be synthesized and then oxidized in a late-stage step after the core structure is assembled. A variety of oxidation reagents can be employed for this transformation, each with its own advantages regarding selectivity, reaction conditions, and functional group compatibility. organic-chemistry.org Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

Common methods for oxidizing primary alcohols to aldehydes include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation under neutral conditions.

o-Iodoxybenzoic acid (IBX): Another hypervalent iodine reagent, often used in a variety of solvents. organic-chemistry.org

TEMPO-mediated Oxidation: Uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or iodine. organic-chemistry.org

Alternatively, the aldehyde group can be introduced through direct formylation of a lithiated heteroaromatic intermediate. semanticscholar.orgresearchgate.net For example, a 5-(pyrimidin-5-yl)picoline could be subjected to metalation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). semanticscholar.orgresearchgate.net This approach builds the aldehyde directly onto the pre-formed ring system.

Table 2: Selected Methods for the Oxidation of Alcohols to Aldehydes

Oxidation Method Reagent(s) Typical Conditions Notes
Dess-Martin Periodinane DMP CH₂Cl₂, Room Temperature Mild, neutral conditions; commercially available but can be explosive under heat.
Swern Oxidation DMSO, (COCl)₂, Et₃N CH₂Cl₂, -78 °C to Room Temp High yields, but requires cryogenic temperatures and produces a foul-smelling byproduct.
TEMPO/NaOCl TEMPO (cat.), NaOCl Biphasic (e.g., CH₂Cl₂/H₂O) Catalytic, cost-effective for larger scale, but requires careful pH control. organic-chemistry.org
IBX Oxidation IBX DMSO or other polar solvents Metal-free, but IBX has poor solubility in many common solvents. organic-chemistry.org

Optimization of Reaction Conditions and Scalability Considerations for Synthetic Protocols

Moving a synthetic protocol from a laboratory setting to a larger, pilot-plant or industrial scale requires rigorous optimization of reaction conditions and careful consideration of process safety and efficiency. acs.org For the synthesis of this compound, the optimization of the key transition metal-mediated cross-coupling step is paramount.

Optimization of Reaction Conditions: The efficiency of Suzuki or Negishi couplings is highly dependent on a synergistic interplay of several parameters. rsc.org

Catalyst and Ligand: The choice of palladium or nickel catalyst and the associated phosphine ligand is critical. For challenging heteroaryl couplings, bulky, electron-rich ligands (e.g., XPhos, SPhos, CataCXium A) are often employed to promote the desired reductive elimination step and prevent catalyst deactivation. nih.govmdpi.com Catalyst loading is another key variable; it is typically minimized for cost-effectiveness without compromising reaction time and yield.

Base and Solvent: In Suzuki couplings, the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., DME, n-butanol, THF/water) can dramatically influence reaction rates and selectivity by affecting the solubility of reagents and the rate of transmetalation. acs.org

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing the formation of byproducts from side reactions, such as protodeboronation in Suzuki couplings or homocoupling. acs.org

Design of Experiment (DoE) methodologies are often used to systematically screen and optimize these variables simultaneously, leading to a robust and high-yielding process. nih.gov

Scalability Considerations: Scaling up a synthesis introduces challenges not always apparent at the bench scale.

Process Safety: Exothermic reactions must be carefully managed with appropriate cooling capacity. The use of pyrophoric reagents like n-butyllithium or air-sensitive organozinc compounds requires specialized equipment and handling procedures. wikipedia.org

Workup and Purification: On a large scale, extractive workups using large volumes of solvents become impractical. Crystallization is often the preferred method for purification, as it can efficiently remove impurities, including residual heavy metals like palladium. acs.org For instance, forming a salt of the final product can facilitate crystallization and ensure palladium levels are below the stringent limits required for pharmaceutical intermediates. acs.org

Process Mass Intensity (PMI): This metric, which is the ratio of the total mass of materials used to the mass of the final product, is a key indicator of the "greenness" and efficiency of a process. Optimization aims to reduce PMI by minimizing the use of solvents, reagents, and purification media. acs.org Developing streamlined processes with fewer unit operations is a key goal in scalable synthesis. acs.org

For example, a scalable Negishi coupling was developed for a pharmaceutical intermediate where an optimized workup and isolation procedure led to consistent control of residual palladium and zinc, a 30% reduction in the number of unit operations, and a 34% decrease in PMI compared to the initial process. acs.org

Table 3: Key Parameters for Optimization in Heteroaryl Cross-Coupling Reactions

Parameter Considerations for Optimization Impact on Scalability
Catalyst/Ligand Type, loading, catalyst:ligand ratio. Cost of precious metals and specialized ligands; catalyst stability and lifetime. mdpi.com
Solvent Polarity, aprotic vs. protic, boiling point. Volume, cost, environmental impact, flammability, ease of removal/recycling.
Base (for Suzuki) Strength, solubility, inorganic vs. organic. Cost, safety (corrosivity), ease of removal during workup. acs.org
Temperature Heat transfer, control of exotherms. Reactor capability, energy costs, potential for thermal decomposition of products/reagents.
Concentration Reaction kinetics vs. solubility and mixing. Throughput, solvent usage (PMI), potential for precipitation issues.
Purification Chromatography vs. crystallization. Chromatography is often not feasible at large scale; crystallization is preferred for efficiency and purity. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the pyridine and pyrimidine rings, as well as the position of the aldehyde functional group.

Proton (¹H) NMR Spectroscopy for Aromatic and Aldehydic Protons

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In this compound, six distinct aromatic proton signals and one aldehydic proton signal are expected.

The aldehydic proton (CHO) is highly deshielded and would appear as a sharp singlet at the downfield end of the spectrum, typically in the range of 9.9–10.5 ppm.

The protons on the pyridine and pyrimidine rings will appear in the aromatic region (7.0–9.5 ppm). Their specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the substituent effects of the opposing ring and the aldehyde group.

Pyrimidine Ring Protons: The pyrimidine ring has three protons. The proton at the C2 position (H-2') is situated between two nitrogen atoms and is expected to be the most deshielded, appearing as a singlet around 9.3 ppm. chemicalbook.com The two equivalent protons at C4' and C6' (H-4'/H-6') would be significantly downfield as well, appearing as a single singlet at approximately 9.0-9.2 ppm. rsc.org

Pyridine Ring Protons: The three protons on the picolinaldehyde ring (H-3, H-4, H-6) would exhibit splitting patterns based on their coupling with adjacent protons. The H-6 proton, being ortho to the ring nitrogen, would be the most deshielded of the pyridine protons, appearing as a doublet. The H-3 and H-4 protons would likely appear as a doublet and a doublet of doublets, respectively. researchgate.net

Table 1. Predicted ¹H NMR Chemical Shifts for this compound Note: This data is predictive and based on analogous structures. Actual experimental values may vary.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-aldehyde 10.1 s (singlet) 1H
H-2' 9.3 s (singlet) 1H
H-4'/H-6' 9.1 s (singlet) 2H
H-6 8.9 d (doublet) 1H
H-4 8.4 dd (doublet of doublets) 1H

Carbon (¹³C) NMR Spectroscopy for Backbone and Functional Group Carbons

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has 10 unique carbon atoms.

Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, typically in the range of 190–195 ppm.

Aromatic Carbons: The eight aromatic carbons of the two rings would resonate between 120–160 ppm. Carbons directly attached to nitrogen atoms (e.g., C-2, C-6 on the pyridine ring; C-2', C-4', C-6' on the pyrimidine ring) are expected at the lower end of this field (further downfield). chemicalbook.comacs.org The quaternary carbons (C-5 and C-2 of the pyridine ring; C-5' of the pyrimidine ring) where the rings are joined and the aldehyde is attached would also be identifiable.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound Note: This data is predictive and based on analogous structures. Actual experimental values may vary.

Carbon Label Predicted Chemical Shift (δ, ppm)
C-aldehyde 193.0
C-2' 159.0
C-4'/C-6' 157.5
C-2 153.0
C-6 151.0
C-4 138.0
C-5 135.0
C-3 128.0

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the predicted signals and confirm the molecular structure, several two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for identifying the protons on the pyridine ring. A cross-peak would be expected between H-3 and H-4, and another between H-4 and H-6, confirming their connectivity. No correlations would be seen for the singlet protons of the pyrimidine ring or the aldehyde.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would allow for the definitive assignment of each protonated carbon atom by linking the data from the ¹H and ¹³C spectra. For example, the proton signal at ~10.1 ppm would correlate with the carbon signal at ~193.0 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds and is vital for piecing together the molecular skeleton, especially around quaternary carbons. youtube.com Key HMBC correlations would include:

The aldehydic proton (H-aldehyde) showing a correlation to the C-2 carbon of the pyridine ring.

The H-6 pyridine proton showing a correlation to the C-5 carbon, and the H-4 proton also correlating to C-5.

Crucially, protons from both rings would show correlations to the carbons of the C5-C5' bond that links them. For instance, H-4 and H-6 of the pyridine ring would show a three-bond correlation to C-5' of the pyrimidine ring, while H-4'/H-6' of the pyrimidine ring would show a three-bond correlation to C-5 of the pyridine ring, unequivocally establishing the connection point between the two heterocyclic systems.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by several key absorptions:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would be prominent. For an aromatic aldehyde, this stretch is typically observed in the range of 1710–1685 cm⁻¹. orgchemboulder.comlibretexts.org

Aldehydic C-H Stretch: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde group itself. This usually appears as two weak to moderate bands, one near 2830-2850 cm⁻¹ and a more diagnostic one near 2720-2750 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic rings occurs at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). orgchemboulder.com

Aromatic C=C and C=N Stretches: The stretching vibrations within the pyridine and pyrimidine rings would produce a series of medium to strong bands in the 1600–1400 cm⁻¹ region. orgchemboulder.comspcmc.ac.in

Table 3. Predicted Key IR Absorption Bands for this compound Note: This data is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Absorption Range (cm⁻¹) Bond Vibration Intensity
3100–3000 Aromatic C-H Stretch Medium-Weak
2850–2700 Aldehyde C-H Stretch Weak (2 bands)
1710–1685 Aldehyde C=O Stretch Strong
1600–1400 Aromatic C=C and C=N Stretches Medium-Strong

Electronic Absorption and Emission Spectroscopy for Photophysical Properties and Electronic Transitions

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The spectrum is governed by electronic transitions between molecular orbitals. For an extended conjugated system like this compound, which contains two heteroaromatic rings and a carbonyl group, characteristic absorptions are expected.

The primary absorptions would be due to π → π* transitions within the conjugated π-system that spans both rings. pharmatutor.orglibretexts.org The conjugation between the pyridine and pyrimidine rings significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic or red shift) compared to the individual parent heterocycles. libretexts.org One or more intense bands corresponding to these π → π* transitions would likely be observed in the 250–350 nm range.

Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for lower energy n → π* transitions. These transitions are formally forbidden and thus result in weak absorption bands, which would be expected at longer wavelengths, potentially above 350 nm, but may be obscured by the more intense π → π* bands. hnue.edu.vnuomustansiriyah.edu.iq The solvent used can influence the position of these bands; polar solvents tend to cause a blue shift (to shorter wavelengths) for n → π* transitions. uomustansiriyah.edu.iq

Fluorescence and Phosphorescence Spectroscopy

Compounds containing pyridyl and pyrimidinyl rings, which are both electron-deficient aromatic systems, often exhibit luminescence. mdpi.comresearchgate.netnih.gov The photophysical properties are highly dependent on the molecular structure and the surrounding environment. For instance, the position of the nitrogen atoms in the pyridyl and pyrimidinyl rings can influence the energy of the singlet (S1) and triplet (T1) excited states.

It is anticipated that this compound would exhibit fluorescence in the visible region of the electromagnetic spectrum. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be influenced by the rigidity of the molecule and the nature of the solvent. In some cases, pyridyl substitution has been shown to decrease fluorescence quantum yields due to the promotion of intersystem crossing to the triplet state. mdpi.com This process, where the molecule transitions from a singlet excited state to a triplet excited state, can lead to phosphorescence, which is luminescence from the triplet state. Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence and has a much longer lifetime. It is often only detectable at low temperatures, such as 77 K, where non-radiative decay processes are minimized. researchgate.net

The presence of the aldehyde group may also influence the photophysical properties, potentially providing a pathway for non-radiative decay or participating in excited-state intramolecular proton transfer (ESIPT) if a suitable proton donor is available in a derivative. The specific emission wavelengths and quantum yields would need to be determined experimentally.

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds like this compound. HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. iaph.es For this compound (C₁₀H₇N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its elemental composition.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. libretexts.orgresearchgate.netresearchgate.net This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pathways provide valuable information about the compound's structure. libretexts.orgchemguide.co.ukwhitman.edu

For this compound, the fragmentation is expected to be characteristic of both the picolinaldehyde and pyrimidine moieties. youtube.comnist.gov Common fragmentation patterns for aldehydes include the loss of the formyl radical (•CHO) or carbon monoxide (CO). youtube.com Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common pathway for aldehydes and ketones. youtube.com Another potential fragmentation for aldehydes with a sufficiently long alkyl chain is the McLafferty rearrangement, although this is not applicable to this specific aromatic aldehyde. youtube.com

The pyrimidine ring is relatively stable, but it can also undergo characteristic fragmentation, often involving the loss of HCN or other small nitrogen-containing fragments. researchgate.netwikipedia.org The fragmentation of the combined pyridyl-pyrimidine system would likely involve cleavages at the bond connecting the two rings and characteristic losses from each heterocyclic system.

A hypothetical fragmentation pattern is presented in the table below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for [C₁₀H₇N₃O+H]⁺

m/z (calculated) Ion Formula Proposed Fragment Identity/Loss
186.0662[C₁₀H₈N₃O]⁺Molecular Ion [M+H]⁺
157.0662[C₉H₇N₃]⁺Loss of CHO
158.0713[C₁₀H₈N₂]⁺Loss of N₂
130.0580[C₈H₆N₂]⁺Loss of C₂H₂O
104.0522[C₇H₆N]⁺Pyridinyl fragment
79.0342[C₄H₃N₂]⁺Pyrimidinyl fragment

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netrsc.orgmdpi.com If suitable single crystals of this compound or its derivatives can be grown, SCXRD analysis would provide a wealth of structural information. nih.govresearchgate.netmdpi.com

This technique would definitively confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com A key conformational feature of interest is the dihedral angle between the pyridine and pyrimidine rings. This angle would reveal the degree of planarity or twist between the two aromatic systems, which has significant implications for the molecule's electronic properties and potential for intermolecular interactions.

Furthermore, SCXRD analysis elucidates the crystal packing, revealing how individual molecules arrange themselves in the solid state. researchgate.netmdpi.com This includes the identification of intermolecular interactions such as hydrogen bonds (if applicable in derivatives), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions govern the physical properties of the solid material, including its melting point and solubility.

A hypothetical table of crystallographic data is presented below, illustrating the type of information obtained from an SCXRD experiment.

Table 2: Illustrative Single Crystal X-ray Diffraction Data

Parameter Example Value
Chemical FormulaC₁₀H₇N₃O
Formula Weight185.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9367
b (Å)5.3470
c (Å)23.7940
β (°)96.216
Volume (ų)1130.30
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.447

Note: The data in this table is illustrative and based on a similar heterocyclic structure. mdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if chiral derivatives are synthesized)

The parent compound, this compound, is achiral. Therefore, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) are not applicable. However, if chiral derivatives of this compound were to be synthesized, ECD would become a critical tool for their stereochemical characterization. nih.govarxiv.orgaps.orgarxiv.org

Chirality could be introduced, for example, by the asymmetric reduction of the aldehyde to a chiral alcohol or by the addition of a chiral auxiliary to the molecule. In such cases, the resulting enantiomers would interact differently with circularly polarized light. nih.govresearchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. arxiv.org An ECD spectrum shows positive or negative peaks (known as Cotton effects) at the absorption bands of the chiral molecule. nih.gov The sign and intensity of these Cotton effects are unique to a specific enantiomer, providing a "fingerprint" of its absolute configuration.

For chiral derivatives of this compound, ECD could be used to:

Confirm the successful synthesis of a chiral molecule.

Determine the enantiomeric excess (ee) of a sample by comparing its spectrum to that of the pure enantiomer. nih.gov

Assign the absolute configuration of the enantiomers by comparing the experimental ECD spectrum with theoretical spectra predicted by quantum chemical calculations. researchgate.net

The development of chiral derivatives and their subsequent analysis by ECD would be a significant step in exploring the potential applications of the this compound scaffold in fields such as asymmetric catalysis or chiral recognition.

Reactions at the Aldehyde Functionality of this compound

The aldehyde group is a cornerstone of organic synthesis, and its reactivity in this compound is a key aspect of this compound's chemistry. It readily undergoes a variety of transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensations Leading to Imine, Oxime, and Hydrazone Derivatives

The electrophilic carbon atom of the aldehyde in this compound is a prime target for nucleophiles. Among the most common and synthetically useful reactions are condensations with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These reactions are typically reversible and are often catalyzed by acids.

Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines. This transformation is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and is a key step in many multicomponent reactions. The formation of the imine occurs under equilibrium control, and to drive the reaction towards the product, the water generated is usually removed.

Oximes: Treatment of this compound with hydroxylamine (B1172632) (NH₂OH) or its salts yields the corresponding oxime. The reaction can be carried out in various solvents, often with the addition of a base to neutralize the acid salt of hydroxylamine.

Hydrazones: The condensation of this compound with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of the parent aldehyde.

Derivative TypeReagentGeneral Reaction Conditions
IminePrimary Amine (R-NH₂)Acid or base catalysis, often with removal of water
OximeHydroxylamine (NH₂OH)Mildly acidic or basic pH
HydrazoneHydrazine (N₂H₄) or substituted hydrazineAcid catalysis, often in an alcoholic solvent

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: A variety of oxidizing agents can convert the aldehyde group to a carboxylic acid, yielding 5-(pyrimidin-5-yl)picolinic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) or Oxone. The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich heterocyclic rings.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-(pyrimidin-5-yl)pyridin-2-yl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method.

TransformationProductTypical Reagents
Oxidation5-(Pyrimidin-5-yl)picolinic acidKMnO₄, H₂CrO₄, Ag₂O, Oxone
Reduction(5-(Pyrimidin-5-yl)pyridin-2-yl)methanolNaBH₄, LiAlH₄, H₂/Catalyst (Pd, Pt, Ni)

Aldol (B89426) and Related Condensation Reactions

As an aromatic aldehyde lacking α-hydrogens, this compound can participate in crossed aldol or Claisen-Schmidt condensations. In these reactions, it acts as the electrophilic partner, reacting with an enolate generated from another carbonyl compound (an aldehyde or ketone) that possesses α-hydrogens. This reaction is a powerful tool for carbon-carbon bond formation. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide.

Acetal and Hemiacetal Formation

In the presence of an alcohol and an acid catalyst, this compound can form a hemiacetal, which can then react with a second molecule of the alcohol to form an acetal. researchgate.netrsc.org This reaction is reversible and is driven to completion by removing the water formed during the reaction. researchgate.netrsc.org Cyclic acetals can be formed by reacting the aldehyde with a diol, such as ethylene glycol. researchgate.netrsc.org The formation of acetals is a common strategy to protect the aldehyde group during other chemical transformations. researchgate.netrsc.org

Reactivity of the Pyridine and Pyrimidine Rings in this compound

The pyridine and pyrimidine rings in this compound are electron-deficient aromatic systems, which significantly influences their reactivity. This electron deficiency makes them susceptible to nucleophilic attack but generally resistant to electrophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Heterocyclic Cores

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atoms in both the pyridine and pyrimidine rings, electrophilic aromatic substitution (such as nitration or halogenation) is generally difficult. The rings are deactivated towards attack by electrophiles. If forced under harsh conditions, substitution would be expected to occur at positions where the electron density is relatively higher. For the pyridine ring, this would typically be the 3- and 5-positions relative to the ring nitrogen. For the pyrimidine ring, the 5-position is the most likely site for electrophilic attack, though this is still a challenging transformation. The presence of activating groups on the rings can facilitate such reactions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine and pyrimidine rings makes them susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group (such as a halide) is present on the ring. The positions ortho and para to the ring nitrogens are the most activated towards nucleophilic attack. Therefore, if a suitable leaving group were present on the pyridine or pyrimidine ring of a derivative of this compound, it could be displaced by a variety of nucleophiles.

Formation of Polycyclic and Fused Heterocyclic Systems from this compound Precursors

The aldehyde functionality of this compound is a key handle for the construction of fused heterocyclic systems. Condensation reactions with various binucleophiles can lead to the formation of new rings fused to the pyridine core.

Furthermore, the aldehyde can participate in multicomponent reactions to build complex polycyclic structures. For example, a Hantzsch-type reaction or a variation thereof could potentially be employed, where the aldehyde condenses with a β-ketoester and an enamine or its equivalent to construct a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding fused pyridine. The synthesis of fused pyridinones and pyrones through Ru-catalyzed oxidative coupling of heterocyclic carboxylic acids or amides with alkynes also points to the possibilities of forming fused systems. rsc.org

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity:

The regioselectivity of reactions involving this compound is governed by the electronic and steric properties of the molecule.

On the Pyridine Ring: As discussed, electrophilic attack is disfavored but would likely occur at C3 if forced. nih.gov Nucleophilic aromatic substitution (SNAr) would be favored at the C2 and C6 positions if a suitable leaving group is present. The directing effect of the aldehyde (or its protected form) is crucial for regioselective lithiation at C3. clockss.org

On the Pyrimidine Ring: The pyrimidine ring is also electron-deficient and susceptible to nucleophilic attack. The regioselectivity would be influenced by the substitution pattern, but in general, positions C2, C4, and C6 are the most electrophilic.

Stereoselectivity:

The primary source of stereoselectivity in reactions of this compound involves nucleophilic additions to the prochiral aldehyde group. The facial selectivity of such additions can be influenced by several factors:

Uncatalyzed Additions: In the absence of a chiral catalyst or auxiliary, the stereochemical outcome is often governed by Felkin-Anh or related models, where the nucleophile attacks the carbonyl carbon from the less hindered face. The relative orientation of the large (pyrimidinyl-pyridyl) and medium (hydrogen) groups would dictate the trajectory of the incoming nucleophile.

Catalyzed Additions: The use of chiral catalysts or reagents can induce high levels of enantioselectivity or diastereoselectivity. For example, chiral Lewis acids can coordinate to the aldehyde, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl. Similarly, organocatalytic methods can be employed to achieve asymmetric transformations. rsc.org

In reactions where new stereocenters are formed on the pyridine or pyrimidine rings, the stereochemical outcome will depend on the specific mechanism of the reaction. For instance, in dearomatization reactions, the stereoselectivity can be controlled by chiral catalysts. rsc.org

Coordination Chemistry and Metallosupramolecular Applications of 5 Pyrimidin 5 Yl Picolinaldehyde

Ligand Design Principles Incorporating the Picolinaldehyde-Pyrimidine Motif

The design of ligands is a fundamental aspect of coordination chemistry, dictating the structure, and consequently the function, of the resulting metal complexes. The 5-(pyrimidin-5-yl)picolinaldehyde ligand incorporates several key features that make it an attractive building block for metallosupramolecular chemistry.

The electronic structure of this motif is characterized by the presence of multiple nitrogen atoms, which act as electron-withdrawing groups, and an aldehyde functionality that further enhances this property. The pyridine (B92270) and pyrimidine (B1678525) rings function as π-acceptor ligands due to their nitrogen-containing heterocyclic nature. This creates low-lying unoccupied molecular orbitals that can engage in electron-accepting interactions. The extended π-conjugation between the two rings facilitates electron delocalization across the molecular framework. This delocalization influences the energy gap between the frontier molecular orbitals, which in turn governs the optical and electronic properties of the resulting compounds. The aldehyde group contributes additional π-character through its carbonyl functionality, offering more sites for potential electron-accepting interactions.

The spatial arrangement of the nitrogen atoms within the picolinaldehyde-pyrimidine framework is crucial for determining the coordination behavior. The nitrogen atom of the pyridine ring and the two nitrogen atoms of the pyrimidine ring can all potentially coordinate to a metal center. The aldehyde group can also participate in coordination, either directly or after modification (e.g., through Schiff base condensation). This multi-dentate character allows for the formation of stable chelate rings with metal ions, a key principle in the design of robust coordination compounds. The relative orientation of the pyridine and pyrimidine rings, which can be influenced by the steric and electronic effects of substituents, will ultimately define the geometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal ion, counter-ion, solvent, and reaction conditions (e.g., temperature, pH) can significantly influence the stoichiometry and structure of the final product.

Mononuclear and Polynuclear Coordination Compounds

The versatile coordination nature of the this compound ligand allows for the formation of both mononuclear and polynuclear complexes.

Mononuclear Complexes: In a scenario where the ligand acts as a chelating agent to a single metal center, a mononuclear complex is formed. For instance, the pyridine nitrogen and one of the pyrimidine nitrogens could coordinate to a metal ion, forming a stable five- or six-membered chelate ring. The specific coordination would depend on the metal ion's preferred geometry. For example, two new mononuclear zinc(II) coordination compounds have been synthesized using pyridinedicarboxylate and auxiliary N-(pyridin-4-ylmethylidene)hydroxylamine ligands. researchgate.netnih.gov In one complex, the zinc(II) cation is octahedrally coordinated by two chelating pyridine-2,5-dicarboxylate (B1236617) ligands and two water molecules. researchgate.netnih.gov In the other, the zinc(II) cation is coordinated by a tridentate pyridine-2,6-dicarboxylate (B1240393) dianion and two N-(pyridin-4-ylmethylidene)hydroxylamine molecules, resulting in a distorted trigonal bipyramidal coordination geometry. researchgate.netnih.gov

Polynuclear Complexes: The presence of multiple coordination sites on the this compound ligand also allows it to act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. For example, the pyridine nitrogen could coordinate to one metal ion, while one or both pyrimidine nitrogens could bind to another. This bridging capability is fundamental to the construction of larger supramolecular assemblies and coordination polymers.

Diverse Coordination Modes and Geometries of the this compound Ligand

The this compound ligand can adopt various coordination modes, leading to a wide range of coordination geometries around the metal center. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating molecules.

Potential Coordination Mode Description Resulting Geometry (Example)
Bidentate (N,N')The pyridine nitrogen and one pyrimidine nitrogen chelate to the same metal center.Octahedral, Square Planar
Tridentate (N,N',N'')The pyridine nitrogen and both pyrimidine nitrogens coordinate to the same metal center.Octahedral, Trigonal Bipyramidal
Bridging (Monodentate-Monodentate)The pyridine nitrogen binds to one metal center, and a pyrimidine nitrogen binds to another.Linear or Bent Polynuclear Chains
Bridging (Bidentate-Monodentate)The ligand chelates to one metal center and bridges to another via the remaining nitrogen donor.2D or 3D Coordination Polymers

This table presents potential coordination modes based on the structure of this compound and known coordination chemistry of similar ligands.

Characterization of Metal Complexes using Spectroscopic and Analytical Techniques

A suite of spectroscopic and analytical techniques is essential to unequivocally characterize the synthesized metal complexes of this compound.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N and C=O bonds in the IR spectrum of the complex compared to the free ligand provides evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding mode.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding.

Analytical Techniques:

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complex, which helps in confirming the proposed stoichiometry.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight of the complex, further confirming its composition.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Derived from this compound

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. berkeley.edu

Design and Construction of MOF Architectures with Tailored Porosity

The design of MOFs involves the judicious selection of metal nodes and organic linkers to create a porous crystalline material. The this compound ligand can serve as the organic linker, connecting metal centers to form a one-, two-, or three-dimensional network. The final architecture and porosity of the MOF are determined by the coordination geometry of the metal ion and the length and rigidity of the organic linker. berkeley.edu

A well-known example of MOF construction is MOF-5, which consists of zinc oxide clusters connected by 1,4-benzenedicarboxylate linkers to form a cubic framework with significant porosity. berkeley.eduwikipedia.orgnih.govresearchgate.net Similarly, a ligand like this compound could be used to create novel MOF structures. The size and shape of the pores within the MOF could be tailored by modifying the ligand, for instance, by introducing bulky substituents to increase the pore dimensions. The presence of the aldehyde group also offers a handle for post-synthetic modification, allowing for the functionalization of the pores to enhance selectivity for specific guest molecules. wpi.edu

The construction of such MOFs would typically be achieved through solvothermal synthesis, where the metal salt and the ligand are heated in a high-boiling point solvent. jchemrev.com The resulting crystalline material would then be characterized using techniques such as single-crystal X-ray diffraction to determine its structure and gas sorption analysis to measure its porosity.

Design Parameter Influence on MOF Architecture and Porosity
Metal Ion Coordination Geometry Dictates the connectivity of the network (e.g., tetrahedral, octahedral).
Ligand Length and Rigidity Determines the size of the pores. Longer, more rigid linkers generally lead to larger pores.
Ligand Functional Groups Can be used to tune the chemical environment of the pores and introduce specific binding sites.
Reaction Conditions Temperature, solvent, and concentration can influence the crystallization process and the resulting phase.

This table outlines the key parameters in the design of MOFs using multitopic ligands like this compound.

Pore Environment Engineering and Gas Adsorption Studies (e.g., CO2 capture)

The strategic design of metal-organic frameworks (MOFs) allows for the precise engineering of pore environments to selectively capture and store gases like carbon dioxide. While direct studies on MOFs constructed from this compound are not extensively documented in publicly available research, the principles of pore environment engineering can be illustrated through closely related pyrimidine-containing ligands.

For instance, the incorporation of pyrimidine functionalities into MOF linkers introduces basic nitrogen sites that can enhance the affinity for acidic gases such as CO2. In a study on a porous indium-based MOF constructed with (2-pyrimidin-5-yl)terephthalic acid, the presence of the pyrimidine moiety was found to contribute to the material's gas sorption capacity. rsc.org Such MOFs often exhibit remarkable selectivity for CO2 over other gases like methane (B114726) (CH4). rsc.org The aldehyde group in this compound offers a reactive site for post-synthetic modification within a MOF, allowing for the introduction of functional groups that can further tune the pore environment for specific gas adsorption applications.

Table 1: Illustrative Gas Adsorption Data for a Pyrimidine-Modified In-MOF

GasAdsorption Capacity (cm³/g)Conditions
CO₂~85273 K
CH₄~20273 K

Supramolecular Assemblies and Self-Assembly Processes Mediated by this compound

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern chemistry. nih.gov The unique geometry and coordination sites of this compound make it an excellent candidate for directing the formation of complex assemblies.

Dynamic Covalent Chemistry in Solution and Solid State

The aldehyde functionality of this compound is particularly suited for dynamic covalent chemistry. This field utilizes reversible reactions to "proofread" and correct errors during the formation of complex structures, leading to thermodynamically stable products. The reaction of the aldehyde with amines to form imines is a classic example of a dynamic covalent reaction. In the context of this compound, this reaction can be used to link molecular building blocks in solution or in the solid state, leading to the formation of macrocycles, polymers, or discrete cages. The reversibility of the imine bond allows the system to self-correct and adopt the most stable configuration.

Formation of Discrete Cages, Helices, and Other Supramolecular Structures

The directional bonding information encoded within this compound, arising from the specific arrangement of its nitrogen atoms and the reactive aldehyde group, can be harnessed to construct sophisticated supramolecular architectures. By reacting this aldehyde with appropriate multivalent amines or other complementary building blocks, it is possible to form discrete, hollow molecular cages. These cages can encapsulate guest molecules, leading to applications in sensing, transport, and catalysis.

Furthermore, the chirality and specific coordination vectors of metal complexes derived from ligands based on this compound can induce the formation of helical structures. The pyrimidine and pyridine rings provide multiple binding sites for metal ions, and the resulting coordination geometry can guide the self-assembly process into intricate helical arrangements. While specific examples for this compound are not prevalent in the literature, the principles of forming such structures are well-established in supramolecular chemistry. nih.gov

Catalytic Applications in Metal-Mediated Organic Transformations

The ability of this compound to form stable complexes with a variety of metal ions opens up possibilities for its use in catalysis. The electronic properties and steric environment of the resulting metal complexes can be fine-tuned to promote specific organic transformations.

Homogeneous Catalysis utilizing this compound-based Ligands

In homogeneous catalysis, a soluble catalyst operates in the same phase as the reactants. Ligands derived from the condensation of this compound with chiral amines or other functionalized molecules can create a specific coordination environment around a metal center. These tailored metal complexes can act as highly selective catalysts for a range of organic reactions, such as asymmetric synthesis, cross-coupling reactions, and oxidation or reduction processes. The pyrimidine and pyridine nitrogen atoms can effectively stabilize the metal center, while the substituents on the ligand backbone can influence the catalyst's activity and selectivity.

Heterogeneous Catalysis with MOF-Based Systems

The incorporation of this compound-based ligands into metal-organic frameworks (MOFs) can lead to robust heterogeneous catalysts. researchgate.net These solid catalysts offer the advantage of easy separation from the reaction mixture and potential for recyclability. mdpi.com The porous nature of MOFs can provide size and shape selectivity, while the metal nodes or functionalized linkers can act as the catalytic active sites. mdpi.com For example, a MOF constructed with linkers derived from this compound could be used to catalyze reactions where the reactants diffuse into the pores and interact with the catalytically active metal centers. The pyrimidine moieties within the framework could also play a role in activating substrates or stabilizing reaction intermediates. While specific catalytic data for MOFs from this exact aldehyde is sparse, the potential for creating such catalytically active materials is significant. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies of 5 Pyrimidin 5 Yl Picolinaldehyde Systems

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental electronic properties and predicting the chemical behavior of 5-(Pyrimidin-5-yl)picolinaldehyde.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis is crucial for this molecule due to the rotational freedom around the single bond connecting the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the bond connecting the picolinaldehyde group to the pyridine ring. Different spatial arrangements of these rings relative to each other (conformers) can have different energies and, consequently, different populations at a given temperature. Computational methods can be used to explore the potential energy surface and identify the various low-energy conformers and the energy barriers separating them. This analysis is vital as the conformation can significantly influence the molecule's reactivity and its interactions with other molecules. For similar bicyclic aromatic systems, computational studies have successfully elucidated the preferred conformations in different environments. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterBond/AnglePredicted Value
Bond LengthC(pyridine)-C(pyrimidine)~1.48 Å
Bond LengthC(pyridine)-C(aldehyde)~1.49 Å
Bond LengthC=O (aldehyde)~1.22 Å
Bond AngleC-C-C (inter-ring)~120°
Dihedral AnglePyridine-PyrimidineVariable (planar preferred)

Note: These are hypothetical values based on typical bond lengths and angles for similar aromatic systems and require specific calculations for confirmation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. numberanalytics.comsapub.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. wuxiapptec.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the more electron-rich pyridine ring, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring and the electron-withdrawing aldehyde group. The calculated HOMO-LUMO gap would be indicative of its charge transfer characteristics and potential applications in materials science. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5

Note: These are estimated energy values and can vary significantly depending on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine and pyrimidine rings due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The oxygen atom of the aldehyde group would also exhibit a region of high negative potential. Conversely, the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would be in regions of positive potential, indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Predictions and Experimental Validation

Computational chemistry can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard reference. These predicted spectra can be invaluable in assigning the peaks in an experimental NMR spectrum, especially for complex molecules. For pyrimidine derivatives, computational NMR has been used to aid in structural elucidation. researchgate.net

Similarly, computational methods can calculate the vibrational frequencies corresponding to the normal modes of vibration. These frequencies can be correlated with the peaks observed in an experimental infrared (IR) and Raman spectra. The analysis of the vibrational modes can provide detailed information about the molecule's structure and bonding.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating Ultraviolet-Visible (UV-Vis) absorption and emission spectra. researchgate.net By calculating the excitation energies and oscillator strengths for the electronic transitions between the ground and excited states, the absorption spectrum can be simulated. researchgate.net The main absorption bands in the UV-Vis spectrum of this compound would likely correspond to π→π* and n→π* transitions within the aromatic rings and the carbonyl group. Comparing the simulated spectrum with the experimental one can help in understanding the nature of the electronic transitions and the influence of the molecular structure on its optical properties.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations could elucidate its conformational landscape, flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules.

Furthermore, MD simulations are instrumental in understanding intermolecular interactions. By simulating this compound in a solvent, such as water, one could analyze the formation and dynamics of hydrogen bonds involving the nitrogen atoms of the pyrimidine and pyridine rings, as well as the aldehyde group. These interactions are critical for the molecule's solubility and its behavior in different environments. In the context of drug design, MD simulations are frequently used to study the stability of a ligand within the binding pocket of a protein, analyzing interactions that contribute to binding affinity. nih.gov

Table 1: Potential Molecular Dynamics Simulation Parameters for this compound

ParameterExample Value/MethodPurpose
Force FieldAMBER, CHARMM, GROMOSTo describe the potential energy of the system.
Solvent ModelTIP3P, SPC/ETo simulate the aqueous environment.
Simulation Time100 ns - 1 µsTo sample a wide range of molecular conformations.
Temperature300 KTo simulate physiological conditions.
Pressure1 atmTo maintain constant pressure.

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov

For this compound, a key area of interest would be the reactivity of the aldehyde group. Computational studies could model reactions such as nucleophilic addition, oxidation, or reduction. By calculating the energies of the transition states for these reactions, one can predict the reaction kinetics and explore the influence of the pyrimidinyl substituent on the reactivity of the picolinaldehyde moiety. For instance, the electron-withdrawing nature of the pyrimidine ring is expected to influence the electrophilicity of the aldehyde carbon.

A computational study of a reaction mechanism would typically involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: To confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculation: To verify that the found transition state correctly connects the desired reactant and product.

Such studies have been performed on related heterocyclic aldehydes to understand reaction pathways and stereoselectivity. nih.gov

Ligand-Metal Interaction Modeling in Coordination Complexes of this compound

The presence of multiple nitrogen atoms in this compound makes it an excellent candidate as a ligand in coordination chemistry. The pyridine and pyrimidine rings can act as N-donors to form complexes with a wide range of metal ions. nih.gov Computational modeling, again primarily using DFT, can provide significant insights into the nature of these ligand-metal interactions.

These studies can predict the preferred coordination modes of the ligand (e.g., monodentate, bidentate), the geometry of the resulting metal complexes, and the strength of the metal-ligand bonds. acs.org Analysis of the electronic structure of these complexes, through methods like Natural Bond Orbital (NBO) analysis, can quantify the charge transfer between the ligand and the metal and describe the nature of the bonding orbitals.

Furthermore, computational methods can predict various properties of the coordination complexes, such as their electronic spectra (UV-Vis), vibrational frequencies (IR), and electrochemical properties. This information is invaluable for understanding the photophysical and redox behavior of these complexes and for designing new functional materials. nih.gov

Table 2: Key Computational Metrics for Ligand-Metal Interaction Analysis

MetricComputational MethodInformation Gained
Binding EnergyDFTStrength of the metal-ligand interaction.
Geometric ParametersDFT OptimizationBond lengths and angles in the coordinated complex.
NBO AnalysisDFTCharge distribution and nature of donor-acceptor interactions.
Frontier Molecular Orbitals (HOMO-LUMO)DFTElectronic properties and reactivity of the complex.
Time-Dependent DFT (TD-DFT)DFTPrediction of electronic absorption spectra.

Advanced Applications in Functional Materials and Chemical Biology Excluding Clinical Outcomes

Functional Materials Development Utilizing 5-(Pyrimidin-5-yl)picolinaldehyde as a Building Block

The unique electronic and structural characteristics of this compound make it an attractive building block for creating sophisticated functional materials. The electron-withdrawing nature of the pyrimidine (B1678525) core combined with the versatile reactivity of the picolinaldehyde segment allows for its incorporation into a variety of advanced material architectures.

The field of optoelectronics relies on materials that can interact with light in unique ways, and pyrimidine-based structures are of significant interest.

Nonlinear Optical (NLO) Materials: The pyrimidine core's π-deficient and electron-withdrawing nature makes it an ideal component for creating "push-pull" molecules, which are fundamental to designing new NLO materials. rsc.org Such materials have applications in optical data processing, storage, and photonic devices. rsc.org By combining an electron-donating group with an electron-accepting group (like pyrimidine) through a π-conjugated system, a molecule can exhibit a large change in dipole moment upon excitation, leading to significant NLO effects. Theoretical and experimental studies on other pyrimidine derivatives have demonstrated that this scaffold can lead to materials with high third-order nonlinear susceptibility (χ³), in some cases superior to known materials like chalcone (B49325) derivatives. rsc.org The structure of this compound, linking two aromatic heterocycles, provides a conjugated system that could be further functionalized to create potent NLO materials.

Fluorescent Probes: Pyrimidine derivatives are increasingly used in the development of fluorescent probes for biological imaging and sensing. frontiersin.orgrsc.org The general strategy involves incorporating the pyrimidine moiety into a fluorophore platform; the pyrimidine can act as a recognition unit or be modified to modulate the fluorescence output upon interaction with an analyte. acs.org For instance, pyrimidine-based probes have been designed to detect pH variations in mitochondria and to visualize nitroreductase activity in hypoxic tumor cells through a "turn-on" fluorescence mechanism. nih.govbohrium.com In this compound, the aldehyde group could serve as a reactive site for analytes, leading to a change in the molecule's electronic structure and thus modulating its fluorescence, a common mechanism for fluorescent chemosensors. nih.govnih.gov

Table 1: Examples of Pyrimidine-Based Fluorescent Probes and Their Applications This table presents data for various pyrimidine derivatives to illustrate the potential applications of the scaffold, not specific data for this compound.

Probe TypeAnalyte/TargetSensing MechanismApplicationReference
Pyrimidine-BODIPY ConjugateTumor CellsFluorescence ImagingIn vivo tumor localization and imaging frontiersin.org
Z2 ProbeMitochondrial pH"Turn-on" fluorescence in acidic conditionsMonitoring mitophagy nih.gov
ZJ ProbeNitroreductase (NTR)Two-photon excited fluorescence upon reductionVisualizing hypoxia in cancer cells bohrium.com
Res-Biot / Flu-PhtBiothiols / ThiophenolNucleophilic Aromatic Substitution (SNAr)Detection in chemical and biological contexts acs.org

Chemosensors are molecules designed to bind selectively to a specific analyte and produce a detectable signal. The structure of this compound is well-suited for this purpose. The nitrogen atoms in both the pyridine (B92270) and pyrimidine rings, along with the aldehyde's oxygen, can act as coordination sites for metal ions. rsc.org Furthermore, the aldehyde group is a known reactive partner for various nucleophiles.

Aromatic aldehydes are frequently used as the reactive component in chemosensors for analytes like formaldehyde (B43269) and various amines through the formation of Schiff bases (imines) or other cyclization reactions. nih.govnih.gov This reaction alters the sensor's conjugation and electronic properties, resulting in a colorimetric or fluorescent signal. For example, a pyridine-based chemosensor was developed to detect formaldehyde via a "turn-off" fluorescence mechanism. researchgate.net The electrophilicity of the pyrimidine ring can also be harnessed, making it a target for nucleophilic attack by analytes like thiols, which can be used as a sensing mechanism. acs.org Therefore, this compound could potentially be developed into a dual-purpose sensor, capable of detecting metal ions through chelation and nucleophilic species through reaction with its aldehyde group.

Interfacing with Biological Systems at a Molecular Level (Mechanistic Chemical Biology)

The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous drugs and biological probes. nih.govnih.gov This prevalence suggests that this compound has high potential for specific interactions with biological macromolecules.

Many enzyme inhibitors are based on pyrimidine and pyridine frameworks. nih.gov These scaffolds are present in FDA-approved drugs that target a range of enzymes, including protein kinases and phosphodiesterases (PDEs). nih.govnih.gov

In silico and in vitro Studies of Related Compounds: Derivatives of pyrimidine have been identified as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase and phosphodiesterase type 4 (PDE4). tandfonline.comnih.gov In vitro assays of various pyridazinone derivatives (related to pyrimidine) showed inhibitory concentrations (IC₅₀) in the nanomolar range against PDE4B. nih.gov The aldehyde functionality in this compound is a key feature, as aldehydes are known to act as "warheads" that can form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in an enzyme's active site, leading to potent inhibition.

In silico molecular docking studies are routinely used to predict how these types of molecules bind to enzyme targets. nih.govaip.org For example, docking studies of pyrimidine and pyridine derivatives into the active sites of EGFR revealed key hydrogen bonding and hydrophobic interactions responsible for their inhibitory potential. tandfonline.com Such studies on this compound could predict its binding mode and affinity for various enzyme targets, guiding future in vitro experimental validation.

Table 2: Examples of Enzyme Inhibition by Pyrimidine and Pyridine Derivatives This table contains data for various related derivatives to illustrate the potential of the core scaffolds, not specific data for this compound.

Compound ClassEnzyme TargetReported Activity (IC₅₀)Reference
Monocyclic PyrimidinonesPDE51.6 nM (for most potent compound) nih.gov
Pyridazinone DerivativesPDE4B251 nM (for compound 4ba) nih.gov
Thiazolo-pyridopyrimidinesCDK4/6Docking scores suggest strong interaction nih.gov
Pyridine CarbamatesButyrylcholinesterase (BChE)High potency (nanomolar range) mdpi.com

Metal ions are essential for countless biological processes, and their misregulation is linked to numerous diseases. Chelating agents are molecules that can bind metal ions, and they are critical tools in chemical biology for probing and controlling metal-dependent processes. nih.govnih.gov

The picolinaldehyde structure is a classic bidentate N,O-donor ligand, capable of binding metal ions using the pyridine nitrogen and the aldehyde oxygen. The addition of the pyrimidine ring provides further nitrogen donors that could participate in coordination, potentially allowing the molecule to act as a tridentate or even a bridging ligand. Hydroxypyridinones, which are structurally related to the pyridine-aldehyde motif, are recognized as excellent chelators with high affinity for hard metal ions like Fe³⁺ and Al³⁺. mdpi.com The ability of this compound to chelate metals could be harnessed to:

Develop sensors for detecting metal ions in biological samples.

Modulate the redox activity of metals like copper and iron. duke.edu

Sequester toxic metals from biological systems, although this application borders on therapeutic use. researchgate.net

The precise coordination chemistry—including the stability and specificity of the metal complexes formed—would depend on factors like pH and the specific metal ion involved. nih.gov

Computational modeling, including techniques like molecular docking and molecular dynamics (MD) simulations, is an indispensable tool for predicting and understanding how a small molecule like this compound interacts with a protein target. nih.govfrontiersin.org These methods are crucial for modern drug discovery and chemical biology, allowing researchers to build and refine hypotheses before undertaking more costly and time-consuming experimental work. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking could be used to screen a wide range of proteins (e.g., kinases, proteases) to identify potential biological targets. The scoring functions used in docking provide an estimate of the binding affinity, helping to rank potential interactions. nih.gov

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can model the dynamic behavior of the protein-ligand complex over time. This provides insights into the stability of the binding pose, the role of water molecules, and the conformational changes that may occur in the protein or ligand upon binding. nih.gov Such simulations have been used to confirm the stability of other pyrimidine derivatives within enzyme binding sites, providing a deeper understanding of the molecular interactions at an atomic level. mdpi.com

Precursors for Complex Heterocyclic Scaffolds in Drug Discovery Research (Focus on Synthetic Accessibility and Scaffold Diversity)

The strategic advantage of employing this compound as a synthetic starting material lies in the inherent reactivity of its aldehyde functional group and the presence of multiple nitrogen atoms within its bicyclic core. These features allow for a wide range of chemical transformations, leading to the generation of diverse and complex heterocyclic scaffolds. The synthetic accessibility of this precursor, combined with its potential for creating novel molecular diversity, makes it an attractive tool for medicinal chemists.

The aldehyde group of this compound serves as a versatile handle for various condensation and cyclization reactions. For instance, it can readily participate in reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to initiate the formation of new ring systems. These reactions are often characterized by their high efficiency and the ability to proceed under mild conditions, which is a significant advantage in multi-step synthetic sequences.

The resulting heterocyclic scaffolds from these reactions are of significant interest in drug discovery due to their potential to interact with a wide range of biological targets. The diversity of the scaffolds that can be generated is a direct consequence of the variety of reaction partners that can be employed with this compound. This allows for the systematic exploration of chemical space and the generation of libraries of compounds with distinct three-dimensional shapes and electronic properties.

The following table provides a summary of representative heterocyclic scaffolds that can be synthesized from this compound, highlighting the diversity of the resulting structures.

Starting MaterialReagentResulting Heterocyclic ScaffoldReaction Type
This compoundSubstituted Hydrazine (B178648)Pyrazolyl-pyridine-pyrimidineCyclocondensation
This compoundAmidinesImidazo[1,2-a]pyridine-pyrimidineCyclocondensation
This compoundActive Methylene CompoundsPyrido[2,3-d]pyrimidine derivativesKnoevenagel Condensation/Cyclization
This compoundGuanidinePteridine-like structuresCyclocondensation

The development of efficient synthetic routes to these and other complex heterocyclic scaffolds from this compound is an active area of research. The ability to readily access a wide range of structurally diverse molecules is crucial for identifying novel lead compounds in drug discovery programs. The continued exploration of the reactivity of this compound is expected to yield even more innovative and complex heterocyclic systems with potential applications in medicinal chemistry.

Future Directions and Emerging Research Avenues for 5 Pyrimidin 5 Yl Picolinaldehyde

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 5-(Pyrimidin-5-yl)picolinaldehyde traditionally relies on multi-step processes that can be resource-intensive. Future research will undoubtedly focus on greener and more efficient synthetic routes. Drawing inspiration from advances in the synthesis of other pyrimidine (B1678525) derivatives, several promising strategies could be adapted. rasayanjournal.co.inresearchgate.net

One major avenue of exploration is the adoption of green chemistry principles . This includes the use of less hazardous solvents, or ideally, solvent-free reaction conditions. Techniques such as mechanochemistry, specifically ball milling, have shown success in the synthesis of various nitrogen-containing heterocycles, offering a way to reduce solvent waste and often improve reaction kinetics. researchgate.net Similarly, the application of microwave-assisted synthesis and ultrasonication could dramatically shorten reaction times and increase yields, minimizing energy consumption. rasayanjournal.co.inbme.hubme.hu

The development of novel catalytic systems is another critical area. Research into highly efficient and recyclable catalysts, such as modified zinc oxide nanoparticles or porous poly-melamine-formaldehyde, has demonstrated potential for the synthesis of related pyrimidine structures. researchgate.net Adapting these catalysts for the specific synthesis of this compound could lead to more sustainable and economically viable production methods.

Synthetic Approach Potential Advantages Key Research Focus
Mechanochemistry (Ball Milling) Solvent-free, reduced waste, potentially faster reaction rates.Optimization of milling parameters (frequency, time, ball size) and catalyst compatibility.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.Development of microwave-specific reaction protocols and catalyst systems.
Ultrasonication Enhanced mass transfer, potential for milder reaction conditions.Investigating the effect of ultrasonic waves on reaction pathways and selectivity.
Novel Catalysis High efficiency, recyclability, lower environmental impact.Design and application of bespoke catalysts for the specific bond formations in the target molecule.

This table presents potential sustainable synthetic methodologies for this compound based on successful approaches for related pyrimidine compounds. The data is illustrative and aims to guide future research.

Exploration of Untapped Reactivity Profiles and Novel Transformations

The aldehyde and pyrimidine functionalities within this compound are ripe for chemical modification, suggesting a broad and largely unexplored reactivity profile. Future research will likely delve into novel transformations that leverage these reactive sites.

The aldehyde group is a versatile handle for a myriad of chemical reactions. Beyond standard transformations like oxidation to a carboxylic acid or reduction to an alcohol, there is significant potential for its use in multicomponent reactions. These reactions, where three or more reactants combine in a single pot to form a complex product, are highly efficient and atom-economical. rasayanjournal.co.in Designing novel multicomponent reactions that incorporate this compound could rapidly generate libraries of complex molecules with potential biological or material applications.

The pyrimidine and pyridine (B92270) rings themselves offer sites for functionalization. C-H activation, a powerful tool in modern organic synthesis, could be employed to introduce new substituents onto the heterocyclic core, creating derivatives that would be difficult to access through traditional methods. Furthermore, the nitrogen atoms in the pyrimidine ring could be explored for their potential as ligands in organometallic chemistry, opening up a new class of catalysts or functional materials.

Design and Fabrication of Advanced Materials and Devices Incorporating the Compound

The rigid, planar structure and the presence of multiple nitrogen atoms in this compound make it an attractive building block for advanced materials. Fused N-heterocyclic systems, such as the related pyrazolo[1,5-a]pyrimidines, have garnered attention for their photophysical properties, suggesting that derivatives of this compound could find applications in organic electronics. mdpi.com

Future research could focus on incorporating this compound into:

Organic Light-Emitting Diodes (OLEDs): The conjugated system of the molecule could be tailored to emit light of specific wavelengths, making it a candidate for the emissive layer in OLED devices.

Sensors: The nitrogen atoms in the pyrimidine and pyridine rings can act as binding sites for metal ions or other analytes. By functionalizing the molecule with fluorophores, it could be developed into a chemosensor that signals the presence of a target substance through a change in its fluorescence.

Metal-Organic Frameworks (MOFs): The aldehyde group can be converted into a carboxylic acid or other linking group, allowing the molecule to be used as a building block for MOFs. These porous materials have applications in gas storage, catalysis, and separations.

Potential Application Area Key Molecular Feature Research Direction
Organic Electronics (e.g., OLEDs) Conjugated π-systemSynthesis of derivatives with tailored electronic properties and investigation of their photophysics.
Chemical Sensors Nitrogen-rich heterocyclic coreDesign of fluorescent derivatives and testing their response to various analytes.
Metal-Organic Frameworks (MOFs) Modifiable functional groups (aldehyde)Conversion to suitable linkers and synthesis of novel MOFs with specific properties.

This table outlines potential applications of this compound in advanced materials, based on the properties of similar heterocyclic compounds. The data is illustrative and intended to inspire future research.

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new reactivity. A synergistic approach that combines experimental and computational methods will be key to unlocking these insights.

Experimental techniques such as in-situ spectroscopy (NMR, IR) can be used to monitor reactions in real-time, helping to identify transient intermediates and determine reaction kinetics. Isotopic labeling studies can provide definitive evidence for bond-forming and bond-breaking events.

Computational chemistry , particularly Density Functional Theory (DFT), can be a powerful predictive tool. DFT calculations can be used to:

Map out reaction pathways and determine the energies of transition states and intermediates.

Elucidate the electronic structure of the molecule and how it influences its reactivity.

Predict spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of new compounds.

For instance, understanding the complex radical cascade reactions observed in the biosynthesis of some pyrimidines highlights the intricate mechanistic pathways these heterocycles can undergo, a domain where computational studies would be invaluable. nih.govresearchgate.net

Integration into Complex Supramolecular Systems and Nanoscale Architectures

The ability of molecules to self-assemble into larger, well-defined structures is the foundation of supramolecular chemistry and nanoscience. The structural features of this compound make it an excellent candidate for the construction of complex supramolecular systems.

The nitrogen atoms of the pyrimidine and pyridine rings are capable of forming hydrogen bonds, which can be used to direct the self-assembly of the molecules into predictable patterns. Furthermore, the planar aromatic rings can participate in π-π stacking interactions, another important driving force in supramolecular assembly. Research on related thiazolo[3,2-a]pyrimidine derivatives has shown how hydrogen and chalcogen bonding can dictate the formation of intricate dimeric structures in the solid state. mdpi.com

Future research in this area could involve:

Crystal Engineering: By systematically modifying the substituents on the molecule, it may be possible to control the way it packs in the solid state, leading to the design of crystals with specific properties.

Self-Assembled Monolayers: The molecule could be designed to adsorb onto surfaces in an ordered fashion, creating functionalized surfaces for applications in electronics or sensing.

Liquid Crystals: By attaching long alkyl chains to the heterocyclic core, it may be possible to induce liquid crystalline behavior, leading to materials that are responsive to external stimuli like electric fields or temperature.

The exploration of these future research avenues will undoubtedly solidify the importance of this compound as a versatile and valuable chemical entity. The journey from fundamental synthetic and mechanistic studies to the realization of advanced materials and technologies promises to be a rewarding one for the scientific community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.